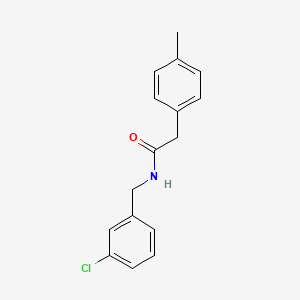
N-(3-chlorobenzyl)-2-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorobenzyl)-2-(4-methylphenyl)acetamide is a chemical compound that belongs to the class of benzylacetamides. It is commonly referred to as CMA or Chlorbenzylacetamide. This compound has gained attention in the scientific community due to its potential applications in drug development and medical research. In
Mechanism of Action
The exact mechanism of action of N-(3-chlorobenzyl)-2-(4-methylphenyl)acetamide is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is a neurotransmitter that plays a critical role in regulating neuronal activity in the brain. By enhancing GABAergic activity, this compound can suppress neuronal activity and reduce the occurrence of seizures and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can reduce the occurrence of seizures and anxiety by enhancing GABAergic activity. It can also induce sedation and promote sleep. Furthermore, it has been shown to have potential as a treatment for neuropathic pain and epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-chlorobenzyl)-2-(4-methylphenyl)acetamide in lab experiments is its well-established anticonvulsant and anxiolytic properties. This makes it an ideal compound for studying the effects of GABAergic activity on neuronal function. However, one limitation of using this compound is its potential to induce sedation and promote sleep. This can make it difficult to study the effects of the compound on cognitive function and memory.
Future Directions
There are several future directions for research on N-(3-chlorobenzyl)-2-(4-methylphenyl)acetamide. One area of interest is its potential as a treatment for neuropathic pain and epilepsy. Further studies are needed to determine the optimal dosage and administration of the compound for these conditions. Another area of interest is its potential to enhance memory and cognitive function. Future studies could investigate the effects of the compound on learning and memory in animal models. Additionally, studies could explore the potential of this compound as a treatment for other neurological disorders such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
The synthesis of N-(3-chlorobenzyl)-2-(4-methylphenyl)acetamide involves the reaction of 3-chlorobenzylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white crystalline solid.
Scientific Research Applications
N-(3-chlorobenzyl)-2-(4-methylphenyl)acetamide has been extensively studied for its potential applications in drug development and medical research. It has been found to exhibit anticonvulsant, anxiolytic, and sedative properties. It has also been shown to have potential as a treatment for neuropathic pain and epilepsy. Furthermore, it has been studied for its potential to enhance memory and cognitive function.
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-12-5-7-13(8-6-12)10-16(19)18-11-14-3-2-4-15(17)9-14/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLJPNWNRLMGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~,N~1~-diethyl-N~4~-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5343964.png)
![N-(3,4-dimethoxyphenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5343967.png)
![6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5343968.png)

![2-(4-methyl-3-nitrophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B5343978.png)

![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3-(2,5-dioxoimidazolidin-4-yl)propanamide](/img/structure/B5343996.png)
![N-{4-[({4-[2-(2-fluorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B5344000.png)

![1'-(cyclopropylcarbonyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5344010.png)
![ethyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5344012.png)

![2-[(4-fluorobenzyl)thio]-N-methylacetamide](/img/structure/B5344038.png)
![2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B5344060.png)